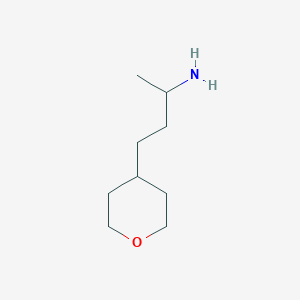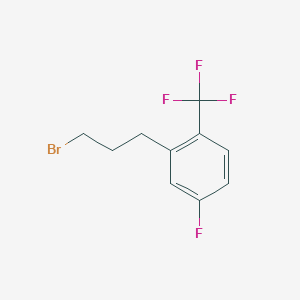![molecular formula C8H8BrClF3NO B13594441 1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride CAS No. 2803862-08-8](/img/structure/B13594441.png)
1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride is a chemical compound with a complex structure, characterized by the presence of bromine, trifluoromethoxy, and methanamine groups
Métodos De Preparación
The synthesis of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as lithium diisopropylamide (LDA) for the Diels-Alder reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride can be compared with similar compounds such as:
1-Bromo-3-(trifluoromethoxy)benzene: Shares the trifluoromethoxy and bromine groups but lacks the methanamine group.
3-Bromo-5-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of the methanamine group.
Propiedades
Número CAS |
2803862-08-8 |
|---|---|
Fórmula molecular |
C8H8BrClF3NO |
Peso molecular |
306.51 g/mol |
Nombre IUPAC |
[3-bromo-5-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7BrF3NO.ClH/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12;/h1-3H,4,13H2;1H |
Clave InChI |
GVZAUGXZBXZZFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OC(F)(F)F)Br)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)

![2,5-Diazaspiro[3.4]octane,bis(trifluoroaceticacid)](/img/structure/B13594413.png)

![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)




